molecular formula C19H19N3O5 B3867515 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No. B3867515
M. Wt: 369.4 g/mol
InChI Key: MZLHLKDKWKDBTF-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide, also known as ANA, is a synthetic compound that has gained attention in recent years due to its potential in scientific research applications. ANA is a hydrazone derivative that has been synthesized using various methods, including the condensation reaction between 4-allyl-2-methoxyphenol and 3-nitrobenzaldehyde with acetohydrazide.

Mechanism of Action

The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components. This compound has been shown to inhibit the activity of enzymes such as tyrosinase, which is involved in the biosynthesis of melanin, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, which can cause oxidative damage to cells. This compound has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.

Advantages and Limitations for Lab Experiments

2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has several advantages for lab experiments, including its ease of synthesis, low cost, and stability at room temperature. This compound can be synthesized using various methods, and the reactants are readily available. This compound is also stable at room temperature, making it easy to handle and store. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity. This compound is only moderately soluble in water, which can limit its use in aqueous solutions. This compound has also been shown to have some toxicity in vitro, which could limit its use in vivo.

Future Directions

There are several future directions for the research and development of 2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide. One potential direction is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another direction is the modification of this compound to improve its solubility and reduce its toxicity. Additionally, this compound could be used as a probe for detecting metal ions, which could have applications in environmental monitoring and biomedical imaging. Further research is needed to fully understand the mechanism of action of this compound and its potential in various scientific research applications.

Scientific Research Applications

2-(4-allyl-2-methoxyphenoxy)-N'-(3-nitrobenzylidene)acetohydrazide has shown potential in various scientific research applications, including the development of new drugs and as a probe for detecting metal ions. This compound has been found to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases, including cancer.

properties

IUPAC Name

2-(2-methoxy-4-prop-2-enylphenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-3-5-14-8-9-17(18(11-14)26-2)27-13-19(23)21-20-12-15-6-4-7-16(10-15)22(24)25/h3-4,6-12H,1,5,13H2,2H3,(H,21,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLHLKDKWKDBTF-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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